molecular formula C36H27O4P B14626060 Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid CAS No. 54590-28-2

Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid

Cat. No.: B14626060
CAS No.: 54590-28-2
M. Wt: 554.6 g/mol
InChI Key: KUWNUPPKFDNREM-UHFFFAOYSA-N
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Description

Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid is an organophosphorus compound characterized by the presence of biphenyl and phosphinic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid typically involves the reaction of 4-bromobiphenyl with phenylphosphinic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .

Scientific Research Applications

Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The biphenyl groups facilitate binding to hydrophobic pockets, while the phosphinic acid group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use .

Properties

CAS No.

54590-28-2

Molecular Formula

C36H27O4P

Molecular Weight

554.6 g/mol

IUPAC Name

bis[4-(4-phenylphenoxy)phenyl]phosphinic acid

InChI

InChI=1S/C36H27O4P/c37-41(38,35-23-19-33(20-24-35)39-31-15-11-29(12-16-31)27-7-3-1-4-8-27)36-25-21-34(22-26-36)40-32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H,(H,37,38)

InChI Key

KUWNUPPKFDNREM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)P(=O)(C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)O

Origin of Product

United States

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